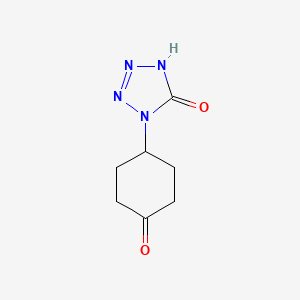

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Description

1-(4-Oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a tetrazolone derivative featuring a 4-oxocyclohexyl substituent. The tetrazolone core, a five-membered ring containing four nitrogen atoms, is known for its diverse reactivity and applications in medicinal and materials chemistry . The 4-oxocyclohexyl group introduces a cyclohexane ring with a ketone moiety, which may enhance lipophilicity and influence electronic properties compared to other substituents.

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-(4-oxocyclohexyl)-1H-tetrazol-5-one |

InChI |

InChI=1S/C7H10N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h5H,1-4H2,(H,8,10,13) |

InChI Key |

SPDKRJUHCOLHHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1N2C(=O)NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of cyclohexanone derivatives with azide compounds under controlled conditions. One common method involves the use of acyl hydrazides and α-bromo nitroalkanes to form the tetrazolone ring . The reaction conditions often require mild temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tetrazolone ring can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like 5-lipoxygenase (5-LOX), which plays a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key differentiator is the 4-oxocyclohexyl group. Below is a comparison with structurally related tetrazolones:

Table 1: Structural and Molecular Features of Tetrazolone Derivatives

Key Observations :

Characterization Methods :

- IR Spectroscopy : Stretching vibrations for C=O (tetrazolone: ~1700 cm⁻¹) and N-H (tetrazole: ~3200 cm⁻¹) are critical. The 4-oxocyclohexyl group would show additional C=O absorption (~1715 cm⁻¹) .

- NMR : The cyclohexyl protons would appear as complex multiplets (δ 1.5–2.5 ppm in ¹H-NMR), while the ketone carbon resonates near δ 210 ppm in ¹³C-NMR .

Key Insights :

- The 4-oxocyclohexyl group’s ketone may enhance hydrogen-bonding capacity, improving solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs .

- Biological activity: Triazolones with bulky substituents (e.g., morpholinyl) show notable antimicrobial and antioxidant effects .

Commercial and Practical Considerations

- Cost : Derivatives like 1-(Oxan-4-yl)-4,5-dihydro-1H-tetrazol-5-one are priced at €497/50mg , suggesting that the target compound’s synthesis (due to cyclohexyl ketone complexity) may incur higher costs.

- Stability : Cyclohexyl ketones are generally stable under ambient conditions but may undergo oxidation or ring-opening under strong acidic/basic conditions.

Biological Activity

1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18 g/mol

IUPAC Name: 4-(4-oxocyclohexyl)-1H-tetrazol-5-one

InChI Key: SPDKRJUHCOLHHI-UHFFFAOYSA-N

The compound features a cyclohexyl ring with an oxo group and a tetrazolone moiety, which imparts distinct chemical properties that are relevant to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N4O2 |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 4-(4-oxocyclohexyl)-1H-tetrazol-5-one |

| InChI Key | SPDKRJUHCOLHHI-UHFFFAOYSA-N |

The biological activity of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound inhibits the enzyme 5-lipoxygenase (5-LOX) , which is crucial in the inflammatory response pathway. By inhibiting 5-LOX, the compound may reduce the production of leukotrienes, thereby exerting anti-inflammatory effects .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound. For instance:

- In vitro studies demonstrated that 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one significantly reduced the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli .

Antioxidant Properties

The compound has also been investigated for its antioxidant properties , which may play a role in mitigating oxidative stress-related disorders. Its ability to scavenge free radicals and enhance endogenous antioxidant defenses suggests potential applications in treating conditions associated with oxidative damage .

Study on Inflammatory Models

A study conducted on animal models of inflammation reported that administration of the compound resulted in a marked decrease in paw edema induced by carrageenan injection. The results indicated not only a reduction in inflammation but also an improvement in mobility compared to control groups .

Cytotoxicity Assessment

Further research evaluated the cytotoxic effects of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one on various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one, it can be compared with other compounds possessing similar structural features:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(1-hydroxyl-4-oxocyclohexyl)ethyl caffeate | Anti-inflammatory | Known for potent anti-inflammatory effects |

| 1,3,4-Oxadiazoles | Various biological activities | Used in advanced material development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.